N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE
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Overview
Description
N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a phenylmethoxy group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylmethoxy Intermediate: The initial step involves the reaction of 3-ethoxyphenol with benzyl chloride in the presence of a base such as potassium carbonate to form 3-ethoxy-2-phenylmethoxyphenol.
Introduction of the Tetrazole Ring: The phenylmethoxy intermediate is then reacted with sodium azide and ammonium chloride under acidic conditions to introduce the tetrazole ring, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenylmethoxy derivatives.
Scientific Research Applications
N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The tetrazole ring is known to interact with metal ions, which can play a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-ethoxy-2-methoxyphenyl)methyl]-1-methyltetrazol-5-amine
- N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]-1-ethyltetrazol-5-amine
Uniqueness
N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethoxy and phenylmethoxy groups, along with the tetrazole ring, makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
878425-65-1 |
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Molecular Formula |
C18H21N5O2 |
Molecular Weight |
339.4g/mol |
IUPAC Name |
N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C18H21N5O2/c1-3-24-16-11-7-10-15(12-19-18-20-21-22-23(18)2)17(16)25-13-14-8-5-4-6-9-14/h4-11H,3,12-13H2,1-2H3,(H,19,20,22) |
InChI Key |
HIZZBFKHJZBWAM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3=NN=NN3C |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3=NN=NN3C |
Origin of Product |
United States |
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